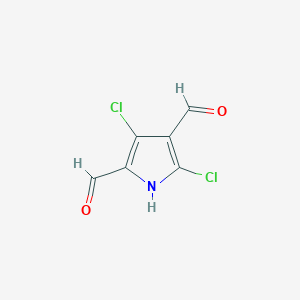

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde

Description

Historical Trajectory and Initial Discoveries of Diformylated Pyrroles

The journey into the world of diformylated pyrroles is intrinsically linked to the development of powerful formylation techniques in organic chemistry. The Vilsmeier-Haack reaction, a versatile method for introducing a formyl group onto an electron-rich aromatic ring, has been instrumental in this regard. While the formylation of pyrrole (B145914) itself was an early application of this reaction, the controlled introduction of two formyl groups, particularly at the 2 and 4 positions, represented a more nuanced synthetic challenge.

Early investigations into the Vilsmeier-Haack reaction with N-substituted succinimides provided a pathway to various substituted pyrroles. A significant breakthrough in the synthesis of related structures was the demonstration that N-alkylsuccinamidals could be reacted with the Vilsmeier-Haack reagent (derived from DMF and phosphorus oxychloride) to produce 5-chloropyrrole-2-carboxaldehydes. cdnsciencepub.comresearchgate.net Crucially, it was discovered that by controlling the reaction conditions, specifically by using a larger excess of the Vilsmeier-Haack reagent and higher temperatures, the reaction could be directed to favor the formation of 5-chloropyrrole-2,4-dicarboxaldehydes. cdnsciencepub.comresearchgate.net This laid the groundwork for the synthesis of dichlorinated and diformylated pyrrole derivatives.

Further research demonstrated the preparation of various dichloro, diformyl derivatives of pyrrole through the formylation of different succinimide (B58015) derivatives using the Vilsmeier-Haack reagent. ijpcbs.com This body of work established a reliable synthetic route to this class of polyfunctionalized heterocycles, including the title compound, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde.

Structural Significance of this compound within Pyrrole Heterocycle Chemistry

The structural architecture of this compound is key to its chemical utility. The pyrrole ring, a five-membered aromatic heterocycle, is inherently electron-rich. However, the presence of four electron-withdrawing substituents—two chlorine atoms and two formyl (aldehyde) groups—dramatically alters its electronic properties.

The key structural features and their implications are summarized below:

| Structural Feature | Chemical Significance |

| Pyrrole Nucleus | Aromatic, electron-rich heterocyclic core. |

| Two Formyl Groups (-CHO) | Act as sites for nucleophilic attack, condensation reactions, and further oxidation or reduction. Their presence on the pyrrole ring deactivates it towards electrophilic substitution. |

| Two Chlorine Atoms (-Cl) | Serve as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. They also contribute to the deactivation of the pyrrole ring. |

| Polyfunctionality | The combination of these functional groups in a single molecule allows for selective and sequential chemical transformations, making it a versatile building block. |

The symmetrical placement of the substituents at the 2,4 and 3,5 positions provides a scaffold for the synthesis of more complex, symmetrical molecules. The interplay between the electron-withdrawing nature of the substituents and the inherent aromaticity of the pyrrole ring governs the compound's reactivity and makes it a fascinating subject for chemical investigation.

Overview of the Chemical Compound's Research Landscape and Potential

The research landscape surrounding this compound is primarily focused on its application as a versatile intermediate in organic synthesis. Its polyfunctional nature allows it to be a precursor to a wide array of more complex heterocyclic systems.

The aldehyde functionalities can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases, enamines, and other extended π-systems. These reactions are fundamental in the construction of larger, more elaborate molecular architectures.

Furthermore, the chlorine atoms can be displaced through nucleophilic aromatic substitution, enabling the introduction of functionalities like amino, alkoxy, and cyano groups. This reactivity opens up avenues for the synthesis of a diverse library of substituted pyrrole derivatives. The potential applications of these derivatives span various fields, including medicinal chemistry, where pyrrole-containing compounds have shown a broad spectrum of biological activities, and materials science, where pyrrole-based polymers and dyes are of significant interest. researchgate.net

Rationale for Comprehensive Academic Investigation of this Polyfunctional Pyrrole

The academic investigation of this compound is driven by its standing as a valuable and highly functionalized building block in synthetic organic chemistry. The presence of four reactive sites on a stable aromatic core makes it an ideal starting material for the construction of complex molecules that would otherwise be difficult to synthesize.

The rationale for its continued study can be summarized as follows:

Synthetic Versatility: The compound's multiple functional groups allow for a wide range of chemical transformations, providing access to diverse molecular scaffolds.

Access to Novel Heterocycles: It serves as a key intermediate for the synthesis of novel and highly substituted pyrrole derivatives, which are of interest for their potential biological and material properties.

Exploration of Reaction Mechanisms: Studying the selective reactivity of the different functional groups on the pyrrole ring provides valuable insights into the principles of organic chemistry, such as chemoselectivity and regioselectivity.

Development of Molecular Libraries: Its utility as a scaffold facilitates the generation of libraries of related compounds for screening in drug discovery and materials science research.

In essence, the comprehensive academic investigation of this compound is a testament to the ongoing quest for efficient and versatile synthetic methodologies to create novel and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-5-3(1-10)6(8)9-4(5)2-11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAGUHKVWPKZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NC(=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparations

Established Synthetic Routes to 3,5-Dichloro-1H-pyrrole-2,4-dicarbaldehyde

The construction of the this compound scaffold is primarily achieved through modifications of existing pyrrole (B145914) cores or by cyclization reactions that build the pyrrole ring with the desired substituents in place. The Vilsmeier-Haack reaction has proven to be a versatile and powerful tool for the formylation of a variety of aromatic and heteroaromatic compounds, including pyrrole precursors. ijpcbs.comorganic-chemistry.org

Vilsmeier-Haack Formylation Strategies for Pyrrole Dicarbaldehydes

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich substrate. wikipedia.orgchemistrysteps.com This reaction is a cornerstone in the synthesis of many pyrrole aldehydes and dicarbaldehydes. The mechanism proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. wikipedia.org

While the direct synthesis of this compound from N-acetylglycine precursors via a one-pot Vilsmeier-Haack reaction is not extensively documented in readily available literature, the general strategy of using amino acid derivatives as starting materials for pyrrole synthesis is established. Conceptually, a pathway could be envisioned where N-acetylglycine or its derivatives are used to construct a pyrrolidinone or other suitable heterocyclic intermediate, which could then be subjected to Vilsmeier-Haack conditions for both ring formation/aromatization and subsequent dichlorination and diformylation. However, specific and detailed research findings for this direct route to the target compound are not prominently reported.

A more thoroughly documented and effective route to chlorinated and diformylated pyrroles involves the Vilsmeier-Haack reaction on substituted succinimides. ijpcbs.com This methodology has been shown to produce various dichloro, diformyl derivatives of pyrrole. ijpcbs.com The reaction of N-alkylsuccinamidals, which are derived from succinimides, with the Vilsmeier-Haack reagent can be controlled to yield either 5-chloropyrrole-2-carboxaldehydes or 5-chloropyrrole-2,4-dicarboxaldehydes. wikipedia.orgosi.lv

By employing N-(3,5-dichlorophenyl)succinimide as a starting material, it is possible to introduce the desired chlorine atoms onto the pyrrole ring precursor. The succinimide (B58015) ring can be modified to be susceptible to the Vilsmeier-Haack reaction conditions, leading to the formation of the pyrrole ring with the desired substitution pattern. The reaction conditions, such as the stoichiometry of the Vilsmeier reagent and the reaction temperature, are critical in controlling the extent of formylation and chlorination.

Table 1: Vilsmeier-Haack Reaction Conditions for Substituted Succinimides

| Starting Material | Vilsmeier Reagent (Equivalents) | Temperature (°C) | Product | Reference |

| N-Alkylsuccinamidals | Excess | 50-70 | 5-Chloropyrrole-2,4-dicarboxaldehydes | osi.lv |

| N-Aryl succinimides | Excess | 0-50 | Dichloro, diformyl derivatives of pyrrole | ijpcbs.com |

This table is illustrative and based on general findings; specific conditions for the 3,5-dichloro isomer may vary.

The Vilsmeier-Haack reaction has also been successfully applied to N-aryl-γ-lactam derivatives to afford diformylated pyrroles. A notable methodology involves the conversion of substituted trans-1,4-diaryl-5-hydroxypyrrolidin-2-ones into diformylated N-arylpyrroles. osi.lv This transformation proceeds through a dehydroxylation and subsequent formylation under Vilsmeier-Haack conditions. This approach demonstrates the versatility of the Vilsmeier reagent in not only formylating but also in facilitating ring-forming and modification reactions. By selecting appropriately substituted N-aryl-γ-lactam precursors, it is conceivable to synthesize the target this compound.

Organocatalytic Approaches to Pyrrole-2,4-dialdehydes

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. nih.gov While the direct organocatalytic synthesis of this compound is not specifically detailed in the surveyed literature, general organocatalytic methods for the synthesis of substituted pyrroles provide a foundation for potential routes. nih.govresearchgate.net

Many organocatalytic pyrrole syntheses involve cascade reactions, such as conjugate additions followed by aldol (B89426) reactions, using chiral amines or Brønsted acids as catalysts. nih.gov These methods often start from simple acyclic precursors like α,β-unsaturated aldehydes and α-amino ketones. To adapt these methods for the synthesis of the target compound, halogenated starting materials would be required. For instance, a hypothetical organocatalytic route could involve the reaction of a dichlorinated dicarbonyl compound with an appropriate amine and another carbonyl compound under the influence of an organocatalyst. The development of such a specific organocatalytic route remains an area for further research.

Controlled Electrophilic Substitutions for Pyrrole Functionalization

The synthesis of this compound can also be approached through the stepwise functionalization of a pre-existing pyrrole ring via controlled electrophilic substitution reactions. Pyrrole is an electron-rich heterocycle and is highly susceptible to electrophilic attack. princeton.edu

A plausible synthetic sequence could involve the initial formylation of pyrrole to yield pyrrole-2,4-dicarbaldehyde. This can be achieved through various formylation methods, including the Vilsmeier-Haack reaction under controlled conditions. Subsequently, the pyrrole-2,4-dicarbaldehyde would undergo selective chlorination at the 3- and 5-positions. The directing effects of the existing aldehyde groups would influence the regioselectivity of the chlorination. The formyl groups are deactivating, which can make subsequent electrophilic substitution more challenging and may require forcing conditions or specific catalysts.

Alternatively, a dichlorinated pyrrole, such as 3,5-dichloro-1H-pyrrole, could be synthesized first, followed by diformylation at the 2- and 4-positions using a method like the Vilsmeier-Haack reaction. The synthesis of 3,5-dichloro-1H-pyrrole itself can be a multi-step process. The success of this approach hinges on the ability to control the regioselectivity of both the chlorination and formylation steps to achieve the desired substitution pattern. The isolation of (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine as a side product during the formylation of 2-chloropyrrole suggests that dichlorination can occur under Vilsmeier-Haack conditions. mdpi.com

Advanced Synthetic Modifications and Process Optimization

The preparation of this compound often involves multi-step sequences that require careful control over reaction conditions to achieve the desired substitution pattern and yield. Key considerations in these advanced synthetic approaches include regioselectivity, chemoselectivity, yield enhancement, and the incorporation of green chemistry principles.

Regioselectivity and Chemoselectivity in Pyrrole Synthesis

Achieving the desired 2,4-diformyl-3,5-dichloro substitution pattern on the pyrrole ring is a significant challenge due to the inherent reactivity of the pyrrole nucleus. Electrophilic substitution reactions on the pyrrole ring are common, but controlling the position of incoming substituents requires strategic synthetic design.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comresearchgate.netjk-sci.comwikipedia.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). organic-chemistry.orgijpcbs.comresearchgate.netjk-sci.comwikipedia.org The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order of pyrrole > furan (B31954) > thiophene. jk-sci.com

One approach to synthesizing dichloro diformyl pyrroles involves the Vilsmeier-Haack formylation of N-substituted succinimides. This method can lead to the formation of various dichloro, diformyl derivatives of pyrrole. ijpcbs.com The regioselectivity of the formylation is influenced by the substituents already present on the pyrrole ring and the specific Vilsmeier reagent used. For instance, the formylation of 1H-pyrrole-2-carboxylates can be directed to either the 4- or 5-position with high regioselectivity by choosing between a crystalline Vilsmeier reagent or a dichloromethyl alkyl ether.

The inherent directing effects of the substituents play a crucial role. For example, in the reduction of 2,4-diacylpyrroles, an N-phenylsulfonyl group can direct the reduction to the 4-position, achieving complete regioselectivity. researchgate.net Similarly, selective halogenation at specific positions of the pyrrole ring can be a key step in achieving the desired substitution pattern before subsequent functionalization. nih.gov

Yield Enhancement and Green Chemistry Considerations

Optimizing reaction conditions is paramount for maximizing the yield of this compound. This includes careful control of temperature, reaction time, and stoichiometry of reagents. For instance, the Vilsmeier-Haack reaction temperature is dependent on the substrate's reactivity and can range from below 0°C to 80°C. jk-sci.com

In recent years, there has been a significant push towards developing more environmentally friendly synthetic protocols, aligning with the principles of green chemistry. This includes the use of less hazardous solvents, milder reaction conditions, and catalysts that can be recycled. mdpi.com For example, solvent-free synthesis of N-substituted pyrroles has been achieved through mechanochemical activation using biomass-derived organic acids. Another approach involves using water as a solvent, which is environmentally benign. The use of ultrasound has also been shown to increase reaction rates and avoid the need for high temperatures.

The choice of catalyst is also a key aspect of green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is highly desirable. For instance, zeolites and basic alumina (B75360) have been employed as efficient and reusable catalysts in pyrrole synthesis. mdpi.com

Novel Catalyst Systems in Pyrrole Dicarbaldehyde Synthesis

The development of novel catalyst systems has been instrumental in advancing the synthesis of substituted pyrroles, including dicarbaldehyde derivatives. While specific catalysts for the direct synthesis of this compound are not extensively documented, research into the regioselective functionalization of pyrroles offers insights into potential catalytic strategies.

Ruthenium-based catalysts, such as [Ru(p-cymene)Cl2]2/Xantphos/t-BuOK, have been shown to be highly effective in the regioselective synthesis of pyrroles from a variety of ketones, amines, and diols. acs.orgorganic-chemistry.org This multicomponent reaction proceeds with high atom efficiency and tolerates a wide range of functional groups. acs.orgorganic-chemistry.org Palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates is another efficient and regioselective method for preparing highly functionalized pyrroles. nih.gov

Organocatalysis has also emerged as a powerful tool in pyrrole synthesis. Catalysts such as N-methylimidazole and squaric acid have been used to promote the formation of functionalized pyrroles under mild and environmentally friendly conditions. nih.gov These catalysts offer an alternative to metal-based systems and can provide high yields and selectivity. nih.gov

| Catalyst System | Reactants | Product Type | Key Advantages |

| [Ru(p-cymene)Cl2]2/Xantphos/t-BuOK | Ketones, Amines, Vicinal Diols | Substituted Pyrroles | High atom-efficiency, broad substrate scope, high regioselectivity. acs.orgorganic-chemistry.org |

| Palladium Catalyst | Internal Alkynes, 2-Amino-3-iodoacrylates | Highly Functionalized Pyrroles | Efficient, regioselective. nih.gov |

| N-Methylimidazole (Organocatalyst) | Primary Amines, Acetylene Dicarboxylates/Propiolates | Functionalized Pyrroles | Mild conditions, aqueous medium. nih.gov |

| Squaric Acid (Organocatalyst) | Tetrahydro-2,5-dimethoxyfuran, Aryl Amines | N-substituted Pyrroles | Aqueous medium, good yields. nih.gov |

Convergent and Divergent Synthetic Pathways to Analogues

The strategic functionalization of this compound allows for both convergent and divergent synthetic approaches to a wide array of analogues.

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then brought together in the final stages. For the synthesis of analogues of this compound, this could involve the preparation of a dichlorinated pyrrole core and a separate component containing aldehyde functionalities (or their precursors), which are then combined.

Conversely, a divergent synthesis starts from a common intermediate, such as this compound, which is then elaborated into a library of structurally diverse compounds. The two aldehyde groups of the parent compound offer distinct reaction sites for further chemical transformations. For example, one aldehyde group could be selectively protected, allowing the other to be modified. Subsequent deprotection and reaction at the second aldehyde group would lead to asymmetrically substituted pyrrole derivatives.

The reaction of 2,4-pentadienenitriles with ethyl isocyanoacetate demonstrates a divergent approach where the reaction conditions dictate the product, leading to either 2,3-dihydro-1H-pyrroles or 3-alkyl-1H-pyrroles. rsc.org Furthermore, the 2,3-dihydro-1H-pyrroles can be oxidized to 3-alkenyl-1H-pyrroles, showcasing further diversification from a common intermediate. rsc.org Similarly, a substituent-dependent divergent synthesis has been reported where acylethynylpyrroles react with malononitrile (B47326) to yield different products based on the substituents on the pyrrole ring. mdpi.com

These divergent strategies are particularly valuable in medicinal chemistry and drug discovery, as they allow for the rapid generation of a multitude of related compounds for biological screening.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aldehyde Functional Groups of 3,5-Dichloro-1H-pyrrole-2,4-dicarbaldehyde

The two carbaldehyde groups at positions 2 and 4 are primary sites for chemical modification. Their electrophilic carbonyl carbons readily react with a wide range of nucleophiles.

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. researchgate.net This condensation reaction typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. nih.govnih.gov Given the presence of two aldehyde functionalities, this compound can react with one or two equivalents of a primary amine to yield mono- or di-imine derivatives, respectively.

The general mechanism involves the reversible formation of a carbinolamine, followed by the elimination of water. nih.gov The reaction is often catalyzed by acid or base and is driven to completion by the removal of water. A variety of aromatic and aliphatic amines can be used in this reaction to generate a diverse library of Schiff base derivatives. researchgate.netinternationaljournalcorner.com

Table 1: Examples of Primary Amines for Schiff Base Formation

| Reactant Class | Specific Example | Potential Product with this compound |

|---|---|---|

| Aromatic Amines | Aniline | N,N'-(3,5-dichloro-1H-pyrrole-2,4-diyl)bis(methan-1-yl-1-ylidene)dianiline |

| Aliphatic Amines | Ethylamine | N,N'-(3,5-dichloro-1H-pyrrole-2,4-diyl)bis(methan-1-yl-1-ylidene)di(ethanamine) |

| Amino Acids | Glycine (B1666218) | A di-Schiff base linked to two glycine units |

This table presents potential reactions based on the general reactivity of aldehydes. Specific experimental outcomes for this compound may vary.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (EWGs). sphinxsai.com This reaction is typically catalyzed by a weak base. The aldehyde groups of this compound are expected to be excellent substrates for Knoevenagel condensation, leading to the formation of α,β-unsaturated products. psu.edu

The mechanism involves the deprotonation of the active methylene (B1212753) compound by the base to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the olefinated product. lookchem.com The reaction's efficiency can be influenced by the nature of the solvent, catalyst, and the electron-withdrawing ability of the groups on the active methylene compound. sphinxsai.comresearchgate.net

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Electron-Withdrawing Groups (EWGs) | Potential Product Structure |

|---|---|---|

| Malononitrile (B47326) | -CN, -CN | A dicyanovinyl-substituted pyrrole (B145914) |

| Diethyl malonate | -COOEt, -COOEt | A bis(ethoxycarbonyl)vinyl-substituted pyrrole |

| Ethyl cyanoacetate | -CN, -COOEt | A cyano(ethoxycarbonyl)vinyl-substituted pyrrole |

This table illustrates potential Knoevenagel products based on established reactivity. The specific products with this compound would depend on reaction conditions.

The polarized carbon-oxygen double bond in aldehydes makes them highly susceptible to nucleophilic addition. libretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields the final addition product, typically an alcohol. youtube.comyoutube.com

A wide array of nucleophiles can participate in this reaction. For instance, organometallic reagents like Grignard reagents (R-MgX) add an alkyl or aryl group and produce secondary alcohols upon workup. youtube.com Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻), reducing the aldehydes to primary alcohols. youtube.com

Table 3: Nucleophiles for Addition to Aldehyde Groups

| Nucleophile | Reagent Source | Product after Protonation |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Alkyl/Aryl (R⁻) | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Cyanohydrin |

This table outlines general nucleophilic addition reactions. The difunctional nature of this compound allows for mono- or di-addition depending on stoichiometry.

Transformations at the Pyrrole Ring System

Beyond the aldehyde groups, the pyrrole core itself offers opportunities for further chemical modification, specifically at the halogenated positions and the pyrrolic nitrogen.

Halogens on electron-deficient aromatic or heteroaromatic rings can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govscience.gov The pyrrole ring in this compound is rendered significantly electron-poor by the two strongly electron-withdrawing aldehyde groups, which should activate the chlorine atoms at the 3- and 5-positions towards SNAr.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. semanticscholar.org However, some SNAr reactions may also proceed through a concerted mechanism. nih.govresearchgate.net

Table 4: Nucleophiles for Aromatic Substitution of Halogens

| Nucleophile Class | Specific Example | Potential Product |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 3,5-dimethoxy-1H-pyrrole-2,4-dicarbaldehyde |

| Thiolates | Sodium thiophenoxide (NaSPh) | 3,5-bis(phenylthio)-1H-pyrrole-2,4-dicarbaldehyde |

| Amines | Piperidine | 3,5-di(piperidin-1-yl)-1H-pyrrole-2,4-dicarbaldehyde |

This table provides examples of nucleophiles commonly used in SNAr reactions and the potential products upon reaction with the dichloro-pyrrole substrate.

The proton on the pyrrole nitrogen is acidic and can be removed by a suitable base to form the corresponding pyrrolide anion. The acidity of this N-H bond is significantly increased by the presence of electron-withdrawing substituents on the pyrrole ring. Therefore, the two chloro and two formyl groups on this compound are expected to make the N-H proton considerably more acidic than that of unsubstituted pyrrole.

Once deprotonated, the resulting nitrogen anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N-1 position. Common reactions include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides.

Table 5: Electrophiles for Reaction with the Pyrrolic Nitrogen

| Electrophile Class | Specific Example | Reaction Type | Potential Product |

|---|---|---|---|

| Alkyl Halides | Iodomethane (CH₃I) | N-Alkylation | 3,5-dichloro-1-methyl-1H-pyrrole-2,4-dicarbaldehyde |

| Acyl Halides | Acetyl chloride (CH₃COCl) | N-Acylation | 1-acetyl-3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde |

| Sulfonyl Halides | Tosyl chloride (TsCl) | N-Sulfonylation | 3,5-dichloro-1-tosyl-1H-pyrrole-2,4-dicarbaldehyde |

This table lists potential electrophiles for the N-functionalization of the pyrrole ring after deprotonation.

Chemoselectivity of Functional Group Transformations

The presence of two distinct formyl groups at the C2 and C4 positions of the pyrrole ring, influenced differently by the adjacent chloro and N-H moieties, is a key determinant of the chemoselectivity of this compound. The electrophilicity of the aldehyde carbons is modulated by the electronic effects of the substituents on the pyrrole ring. The electron-withdrawing nature of the chlorine atoms and the pyrrole ring itself activates both aldehyde groups towards nucleophilic attack.

One of the primary examples of chemoselective derivatization is the Knoevenagel condensation. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of simpler analogs like 1H-pyrrole-2-carbaldehyde in such reactions is well-documented. For instance, the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various active methylene compounds, such as phenyl acetonitriles, proceeds efficiently in the presence of a base catalyst. rsc.org This suggests that both aldehyde groups in the dichlorinated analog would be susceptible to condensation. The relative reactivity of the C2 versus the C4 aldehyde would likely be influenced by steric hindrance and subtle electronic differences, potentially allowing for controlled mono- or di-condensation depending on the reaction conditions and the stoichiometry of the reagents.

Oxidative and Reductive Manipulations of the Compound

The aldehyde functionalities of this compound are amenable to both oxidation and reduction, providing pathways to a variety of derivatives with different oxidation states.

Reduction of Aldehyde Groups and Subsequent Transformations

The reduction of the aldehyde groups in this compound to the corresponding alcohols opens up further avenues for derivatization. Standard reducing agents such as sodium borohydride are expected to reduce both aldehydes to yield the corresponding diol. Subsequent transformations of the resulting hydroxyl groups, such as etherification or esterification, can be readily achieved.

Cycloaddition and Annulation Reactions Employing this compound

The pyrrole core of this compound can participate in cycloaddition and annulation reactions, leading to the formation of fused heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgyoutube.comrsc.org The electron-rich pyrrole ring can act as the diene component, reacting with a suitable dienophile. The aldehyde groups can be transformed into other functionalities that may either enhance or diminish the dienophilic character of the pyrrole ring, thereby influencing the course of the cycloaddition.

Annulation reactions, which involve the formation of a new ring fused to the existing pyrrole core, are also a viable strategy for elaborating the structure of this compound. For instance, the Paal-Knorr reaction is a classic method for synthesizing pyrroles from 1,4-dicarbonyl compounds and can be conceptually reversed to utilize the dicarbaldehyde for the construction of fused systems. mdpi.com Reactions involving the aldehyde groups with bifunctional nucleophiles can lead to the formation of a variety of fused heterocycles, such as pyrimidines or pyridazines. nih.gov

Strategies for Diversification and Library Generation

The chemical reactivity of this compound makes it an attractive scaffold for the generation of chemical libraries for drug discovery and other applications. Multicomponent reactions (MCRs) are a particularly efficient strategy for creating molecular diversity. bohrium.comsemanticscholar.orgmdpi.com By combining the dicarbaldehyde with two or more other reactants in a one-pot synthesis, a wide range of complex molecules can be accessed in a single step.

The derivatization of the aldehyde groups through reactions such as the Knoevenagel condensation, reductive amination, or Wittig reaction can be used to introduce a variety of substituents and functional groups. Furthermore, the pyrrole nitrogen can be functionalized, adding another point of diversity. The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the 3,5-dichloro-1H-pyrrole core, facilitating the discovery of molecules with desired biological or material properties. The synthesis of various substituted and fused pyrroles has been shown to yield compounds with interesting antibacterial and antifungal activities. nih.govnih.gov

Spectroscopic Characterization and Structural Analysis

Advanced Spectroscopic Methods for Structure Elucidation

No published studies containing Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), or Mass Spectrometry (MS) data for 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR techniques such as COSY, HSQC, or HMBC for this compound are not documented in the searched sources.

Vibrational Spectroscopy (Infrared and Raman)

The characteristic vibrational frequencies corresponding to the functional groups (such as C-H, N-H, C=O, and C-Cl bonds) of this compound from Infrared (IR) or Raman spectroscopy have not been reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There is no available information on the mass-to-charge ratio (m/z) of the molecular ion or the fragmentation pattern of this compound from either low-resolution or high-resolution mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.

Chiroptical Spectroscopy of Chiral Derivatives

No chiral derivatives of this compound have been synthesized or analyzed using chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), according to the available literature.

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic and Vibrational Structures

There are no specific published studies that report Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations for the electronic and vibrational structures of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde. Such calculations would typically provide insights into the optimized molecular geometry, vibrational frequencies corresponding to infrared and Raman spectra, and the electronic transition energies, which are crucial for understanding the molecule's spectroscopic properties.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

A detailed analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and electron density distribution for this compound has not been reported. This type of analysis is fundamental for predicting the chemical reactivity of a molecule. The energies and spatial distributions of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. While general principles of FMO theory are well-established, their specific application to this compound is not documented.

Theoretical Studies on Pyrrole (B145914) Aromaticity and Substituent Effects

The aromaticity of the pyrrole ring is a well-understood concept, arising from the delocalization of six π-electrons in the five-membered ring, which satisfies Hückel's rule. The presence of two electron-withdrawing chlorine atoms and two electron-withdrawing dicarbaldehyde groups is expected to significantly decrease the electron density of the pyrrole ring, thereby affecting its aromatic character and reactivity. However, specific theoretical studies quantifying these substituent effects on the aromaticity of this compound are not available.

Reaction Mechanism Elucidation and Transition State Analysis

While the synthetic utility of related chlorinated pyrroles has been explored, for instance in the Vilsmeier-Haack reaction, computational elucidation of reaction mechanisms involving this compound, including transition state analysis, has not been a subject of published research. Such studies would provide valuable atomistic-level understanding of its reactivity and the formation of various products.

Conformational Analysis and Molecular Dynamics Simulations

There are no published reports on the conformational analysis or molecular dynamics simulations of this compound. Conformational analysis would be important to determine the preferred spatial arrangement of the dicarbaldehyde groups relative to the pyrrole ring, which can influence the molecule's reactivity and intermolecular interactions.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling for structure-reactivity relationships specifically for this compound has not been performed. While computational studies on other series of substituted pyrroles have been used to build such models, this particular compound has not been included in those analyses.

Academic Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of two formyl groups and two chloro-substituents on the pyrrole (B145914) ring makes 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde an exceptional precursor for generating diverse and complex organic molecules. The aldehyde functionalities serve as handles for condensation and oxidation-reduction reactions, while the chlorine atoms provide sites for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The utility of this compound as a scaffold lies in the differential reactivity of its functional groups. This allows for the stepwise and selective synthesis of highly substituted pyrroles, which are core structures in many biologically active compounds and advanced materials. scispace.comfigshare.com

The aldehyde groups can undergo a wide range of transformations:

Condensation Reactions: Reaction with primary amines or other nucleophiles to form imines (Schiff bases), which can be further reduced to stable secondary amines.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde groups into various substituted alkenes, extending the conjugation of the pyrrole system.

Oxidation/Reduction: Selective oxidation of the aldehydes to carboxylic acids or reduction to hydroxymethyl groups provides access to a different set of functional handles for further derivatization, such as esterification or etherification.

Simultaneously, the chlorine atoms at the 3- and 5-positions can be targeted for substitution, enabling the introduction of a wide array of functionalities. Nucleophilic aromatic substitution with alkoxides, thiolates, or amines can introduce new heteroatom linkages. Furthermore, these positions are amenable to modern cross-coupling methodologies like Suzuki, Stille, or Sonogashira reactions, allowing for the formation of C-C bonds and the attachment of aryl, vinyl, or alkynyl groups. The ability to perform these transformations selectively makes this compound a powerful intermediate for creating libraries of complex pyrrole derivatives. scispace.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Aldehyde (C2, C4) | Schiff Base Formation | R-NH₂ | Imine (C=N-R) |

| Aldehyde (C2, C4) | Reduction | NaBH₄, LiAlH₄ | Hydroxymethyl (-CH₂OH) |

| Aldehyde (C2, C4) | Oxidation | Ag₂O, KMnO₄ | Carboxylic Acid (-COOH) |

| Aldehyde (C2, C4) | Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Chloro (C3, C5) | Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl/Vinyl (-R) |

| Chloro (C3, C5) | Nucleophilic Substitution | NaOR, NaSR | Ether (-OR), Thioether (-SR) |

The presence of two aldehyde groups in a 1,3-relationship (at positions 2 and 4) on the pyrrole ring makes this compound an ideal precursor for constructing fused heterocyclic systems. nih.gov Through condensation reactions with bifunctional nucleophiles, new rings can be annulated onto the pyrrole core, leading to novel polycyclic aromatic systems with unique electronic and photophysical properties.

Examples of such cyclization reactions include:

Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines can yield pyrrolo[3,2-c]pyridazine derivatives.

Reaction with Diamines: Treatment with diamines, such as ethylenediamine (B42938) or o-phenylenediamine, can lead to the formation of diazepine- or benzodiazepine-fused pyrroles.

Reaction with Active Methylene (B1212753) Compounds: Knoevenagel-type condensations with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) followed by intramolecular cyclization can produce fused pyridinone or pyranone rings.

These fused systems expand the structural diversity accessible from this starting material and are of significant interest in medicinal chemistry and materials science for applications such as organic light-emitting diodes (OLEDs) and solar cells. scielo.br

Ligand Design and Coordination Chemistry

The field of coordination chemistry benefits greatly from ligands that can be systematically modified to tune the properties of the resulting metal complexes. nih.gov this compound serves as an excellent platform for designing novel polydentate ligands.

Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are among the most versatile and widely studied ligands in coordination chemistry. sci-hub.sescience.gov The dialdehyde (B1249045) nature of this compound allows for the straightforward synthesis of tetradentate Schiff base ligands.

Acyclic Tetradentate Ligands: Reaction with two equivalents of a monoamine (e.g., aniline, tert-butylamine) yields an open-chain ligand with two imine nitrogens and the pyrrole nitrogen as potential donor atoms.

Macrocyclic Ligands: A [2+2] condensation reaction with a diamine (e.g., ethylenediamine, 1,3-diaminopropane) can lead to the formation of pyrrole-containing macrocyclic ligands, often referred to as "expanded porphyrins" or related macrocycles. These ligands are capable of encapsulating metal ions within their central cavity.

Chiral Ligands: By using chiral amines in the condensation reaction, chiral Schiff base ligands can be synthesized. These ligands are of particular importance for applications in asymmetric catalysis, where the stereochemistry of the ligand can control the enantioselectivity of a chemical reaction.

The electronic properties of these ligands can be fine-tuned by the chloro substituents on the pyrrole ring, which act as electron-withdrawing groups, influencing the donor strength of the coordinating atoms. ijrpc.cominternationaljournalcorner.com

Table 2: Examples of Schiff Base Ligands from this compound

| Amine Reagent | Ligand Type | Potential Donor Atoms | Chirality |

|---|---|---|---|

| 2 eq. Aniline | Acyclic, Tetradentate | N, N', N(pyrrole) | Achiral |

| 1 eq. Ethylenediamine | Acyclic, Tetradentate | N, N', O, O' | Achiral |

| 1 eq. (1R,2R)-Diaminocyclohexane | Acyclic, Tetradentate | N, N', O, O' | Chiral |

| 2 eq. (S)-1-Phenylethylamine | Acyclic, Tetradentate | N, N', N(pyrrole) | Chiral |

Schiff base ligands derived from this compound can coordinate with a wide variety of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Fe(II/III), Zn(II)) to form stable metal complexes. echemcom.comresearchgate.net These complexes are candidates for a range of applications.

Catalysis: The metal complexes can act as catalysts for various organic transformations, such as oxidation, reduction, and C-C bond-forming reactions. researchgate.netrsc.org The ligand framework helps to stabilize the metal center and can influence the selectivity and efficiency of the catalytic process. The development of chiral complexes is particularly valuable for enantioselective catalysis. nih.gov

Materials Science: The electronic properties of these metal complexes, influenced by both the metal ion and the highly substituted pyrrole ligand, can give rise to interesting photophysical or magnetic properties. This makes them suitable for investigation as components in molecular sensors, magnetic materials, or luminescent devices.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses multiple functional groups capable of participating in such interactions, making it a promising molecule for designing self-assembling systems. nih.govmdpi.com

The key non-covalent interactions include:

Hydrogen Bonding: The pyrrole N-H group is a strong hydrogen bond donor, while the carbonyl oxygen atoms of the aldehyde groups are effective hydrogen bond acceptors. nih.govnih.govmdpi.com This donor-acceptor pattern can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.

Halogen Bonding: The chlorine atoms on the pyrrole ring can act as halogen bond donors. nsf.govnih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. rsc.orgresearchgate.netmdpi.com These interactions can provide directional control in crystal engineering, complementing the hydrogen bonding networks to guide the self-assembly of molecules into predictable supramolecular architectures. nih.gov

π-π Stacking: The electron-deficient nature of the dichlorinated pyrrole ring can facilitate π-π stacking interactions with electron-rich aromatic systems, leading to the formation of charge-transfer complexes and ordered columnar structures. ims.ac.jp

By modifying the aldehyde groups to introduce other functionalities, the balance of these non-covalent forces can be precisely controlled, enabling the rational design of functional supramolecular materials with applications in areas such as crystal engineering, anion recognition, and porous materials. ims.ac.jp

Precursor for Porphyrin and Macrocyclic Architectures

Pyrrole-dicarbaldehydes are crucial starting materials for the synthesis of expanded porphyrins and other complex macrocyclic structures. While traditional porphyrin syntheses, such as the Lindsey or Adler-Longo methods, typically involve the condensation of a simple pyrrole with an aldehyde nih.govnih.govresearchgate.net, the use of a pre-functionalized pyrrole like this compound allows for the construction of more elaborate, non-traditional macrocycles.

The two aldehyde groups on the pyrrole ring can react with di- or poly-amines through condensation reactions to form Schiff base macrocycles. These macrocycles can act as sophisticated ligands for various metal ions, with the pyrrole nitrogen and the imine nitrogens forming a coordination cavity. The presence of the chlorine atoms on the pyrrole core serves two primary functions:

Electronic Modulation : The electron-withdrawing nature of chlorine modifies the electron density of the pyrrole ring and, consequently, the entire macrocycle. This can influence the coordination properties of the ligand and the redox potential of its metal complexes.

Steric Control : The chloro groups provide steric bulk, which can direct the conformation of the macrocycle and influence its binding selectivity for specific guests or metal ions.

Macrocyclic compounds are of great interest in medicinal chemistry and materials science due to their pre-organized structure, which reduces the entropic penalty upon binding to target proteins or ions. nih.gov The rigid framework of macrocycles derived from this pyrrole precursor could be explored for applications in ion sensing, catalysis, and as therapeutic agents. nih.gov

Table 1: Potential Macrocycle Synthesis Pathways

| Reactant | Reaction Type | Resulting Macrocycle Type | Potential Application |

|---|---|---|---|

| Ethylenediamine | [2+2] Schiff Base Condensation | Tetraaza Macrocycle | Metal Ion Ligand, Catalyst |

| 1,4-Phenylenediamine | [2+2] Schiff Base Condensation | Conjugated Macrocycle | Molecular Sensor, Electronic Material |

| Pyrrole | Acid-catalyzed Condensation | Carbaporphyrinoid Analogue | Photosensitizer, Anion Receptor |

Components for Conjugated Organic Frameworks and Polymers

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced polymers, including Conjugated Organic Frameworks (COFs). COFs are crystalline, porous polymers with ordered structures, making them promising for applications in gas storage, catalysis, and electronics. researchgate.netnih.gov

The aldehyde functionalities can undergo condensation reactions with aromatic amines (e.g., 1,3,5-triaminobenzene or p-phenylenediamine) to form highly stable, conjugated polymers linked by imine bonds. The resulting materials would benefit from the inherent electronic properties of the pyrrole ring. The key features that this compound brings to polymer synthesis are:

Rigidity and Planarity : The pyrrole unit acts as a rigid, planar building block, which promotes the formation of ordered, crystalline frameworks essential for COF applications.

Tunable Electronics : The combination of the electron-donating pyrrole ring and the electron-withdrawing chloro-substituents creates a donor-acceptor character within the monomer itself. This electronic structure would be extended throughout the polymer backbone, leading to materials with potentially low band gaps suitable for electronic applications. nih.gov

Chemical Stability : The chlorine atoms can enhance the chemical and thermal stability of the resulting polymer by protecting the pyrrole ring from oxidative degradation.

Catalytic Applications and Catalyst Precursors

While the compound itself is not a catalyst, its structure is well-suited for the synthesis of ligands for transition metal catalysis. The dicarbaldehyde groups are versatile handles for creating multidentate ligands, most commonly through Schiff base formation.

Role in Oxidation, Hydrogenation, and Cross-Coupling Reactions

The primary role of this compound in catalysis is as a precursor to complex organic ligands. By reacting the dicarbaldehyde with chiral or achiral amines, a variety of Schiff base ligands, analogous to Salen-type ligands, can be synthesized. These ligands can then be complexed with transition metals like palladium, rhodium, or ruthenium.

Ligand Synthesis : Condensation with a chiral diamine, for instance, would produce a chiral tetradentate ligand. A metal complex of such a ligand could be used as an asymmetric catalyst in reactions like hydrogenation or enantioselective oxidation.

Palladium Cross-Coupling : The chlorine atoms on the pyrrole ring could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. nih.gov This would allow for the synthesis of even more complex, sterically demanding ligands where the pyrrole core is further functionalized with aryl or alkyl groups, thereby fine-tuning the catalytic activity of the final metal complex. nih.gov

Functional Materials Development

The unique electronic profile of this compound makes it an attractive building block for the development of novel functional organic materials.

Organic Semiconductors and Optoelectronic Materials

Pyrrole-containing molecules and polymers are widely investigated for their semiconducting properties. researchgate.netsigmaaldrich.com The electron-rich nature of the pyrrole heterocycle facilitates hole transport (p-type semiconductivity). However, the properties of a pyrrole-based material can be precisely tuned through chemical modification.

The introduction of two chlorine atoms and two carbaldehyde groups—all of which are electron-withdrawing—onto the pyrrole ring significantly alters its electronic character. This substitution is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification could potentially shift the material's behavior from purely p-type to ambipolar or even n-type, a class of organic semiconductors that is less common but highly sought after for complementary circuits. Polymers synthesized from this monomer could find applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netfrontiersin.org

Table 2: Expected Electronic Effects of Substituents on the Pyrrole Core

| Substituent | Electronic Nature | Effect on HOMO/LUMO Levels | Impact on Semiconductor Properties |

|---|---|---|---|

| -Cl (x2) | Electron-withdrawing (inductive) | Lowers both HOMO and LUMO | Increases oxidative stability, potential for n-type behavior |

| -CHO (x2) | Electron-withdrawing (resonance) | Significantly lowers LUMO | Enhances electron-accepting character, promotes n-type transport |

| Pyrrole N-H | Electron-donating | Raises HOMO | Contributes to inherent p-type (hole transport) character |

Precursors for Functional Dyes and Pigments

Formylpyrroles are established intermediates in the synthesis of various classes of dyes. mdpi.com The dicarbaldehyde functionality of this compound makes it a particularly versatile precursor for chromophores with extended π-conjugation.

Condensation of the aldehyde groups with compounds containing active methylene groups (e.g., malononitrile, indanedione) via Knoevenagel condensation would lead to intensely colored dyes. The resulting molecules would have a strong intramolecular charge-transfer character, which is desirable for vibrant colors and interesting photophysical properties. For example, reaction with 2-cyanoacrylic acid is a common strategy for producing sensitizer (B1316253) dyes used in dye-sensitized solar cells (DSSCs). scielo.brresearchgate.net

Furthermore, this compound is a building block for diketopyrrolopyrrole (DPP) analogues. DPPs are a class of high-performance pigments known for their brilliant colors, high stability, and strong fluorescence. scispace.comnih.gov Synthesizing DPP-like structures or other complex heterocyclic dyes from this chlorinated precursor could yield novel pigments with enhanced properties, such as improved lightfastness and thermal stability, making them suitable for demanding applications like automotive paints and color filters for LCDs. scispace.com

Components in Advanced Polymeric Materials

The bifunctional nature of this compound, characterized by the presence of two aldehyde groups, presents theoretical potential for its use as a monomer in the synthesis of advanced polymeric materials. The two carbaldehyde functionalities can, in principle, participate in polycondensation reactions with appropriate co-monomers. For instance, reactions with diamines could lead to the formation of poly(azomethine)s, also known as poly(Schiff base)s. These polymers are a class of materials often investigated for their thermal stability, semiconducting properties, and potential applications in optoelectronics.

The general reaction for the formation of a Schiff base involves the condensation of an aldehyde with a primary amine. When a dialdehyde like this compound is reacted with a diamine, this reaction can proceed at both ends of the monomers, leading to the formation of a polymer chain. The pyrrole ring itself, being an electron-rich aromatic system, could impart specific electronic and photophysical properties to the resulting polymer. Furthermore, the presence of chlorine atoms could enhance properties such as flame retardancy or modify the electronic characteristics of the polymer backbone.

While the structural features of this compound suggest its suitability as a building block for polymers, specific examples of its incorporation into advanced polymeric materials are not extensively documented in publicly available research. However, the broader class of pyrrole-based polymers is of significant interest in materials science.

Utility as a Scaffold for Compounds with Potential Bio-relevant Activities

The chemical architecture of this compound makes it a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with potential bio-relevant activities. The pyrrole nucleus is a common motif in many biologically active natural products and synthetic pharmaceuticals. The reactivity of the substituent groups on the this compound core allows for selective modifications to generate a library of derivatives.

The two formyl groups and the two chloro substituents are the primary sites for chemical reactions. Research has shown that the reactivity of these sites can be differentiated, allowing for controlled, stepwise synthesis of more complex molecules. For instance, the 2-carbaldehyde group exhibits different reactivity compared to the 4-carbaldehyde group in certain reactions.

Key transformations that highlight its utility as a scaffold include:

Condensation Reactions: The aldehyde groups readily undergo condensation reactions with a variety of nucleophiles. For example, reaction with secondary amines primarily occurs at the 2-carbaldehyde position, leading to the formation of methylene-substituted pyrroles. researchgate.net This selectivity provides a route to introduce a wide range of amine-containing functionalities.

Substitution Reactions: In N-alkylated derivatives of this compound, the 5-chloro group becomes susceptible to nucleophilic substitution. researchgate.net This allows for the introduction of various substituents at this position, further diversifying the accessible molecular structures.

Oxidation and Reduction: The formyl groups can be selectively oxidized to carboxylic acids or reduced to alcohols, providing further opportunities for derivatization. For example, studies have shown that the 2-formyl group can be regioselectively oxidized.

This controlled, site-selective reactivity allows medicinal chemists to systematically modify the structure of the pyrrole core and explore the structure-activity relationships of the resulting compounds. While the broader class of pyrrole derivatives is known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific biological activity data for compounds directly derived from this compound would require further dedicated studies. researchgate.net

The following table summarizes the reactivity at different positions of the this compound scaffold, which enables the synthesis of diverse derivatives.

| Position | Functional Group | Type of Reaction | Potential Modification |

| 2 | Carbaldehyde | Condensation | Formation of imines, enamines, etc. with primary/secondary amines. |

| 4 | Carbaldehyde | Condensation | Similar to the 2-position, allowing for bifunctionalization. |

| 3 | Chloro | Substitution | Nucleophilic aromatic substitution (less reactive). |

| 5 | Chloro | Substitution | Nucleophilic substitution (especially in N-alkylated derivatives). researchgate.net |

| 1 (N-H) | Amine | Alkylation/Acylation | Introduction of various substituents on the nitrogen atom. |

Future Directions and Emerging Research Avenues

Innovations in Sustainable and Green Synthetic Methodologies

Future research will likely focus on developing more environmentally benign methods for synthesizing 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde and its derivatives. Current multi-step syntheses for such polysubstituted pyrroles often involve harsh reagents and generate significant waste. The principles of green chemistry are guiding the development of more sustainable alternatives. acs.orgtandfonline.com Key areas of innovation include:

Catalytic Systems: The use of heterogeneous catalysts, such as nanoparticles and metal salts, can facilitate cleaner reactions with easier product separation and catalyst recycling. nih.gov For instance, developing a sustainable iridium-catalyzed synthesis could allow for the use of renewable alcohols as starting materials under mild conditions. nih.govresearchgate.net

Solvent-Free and Alternative Solvents: Moving away from traditional volatile organic solvents towards solvent-free reactions or greener solvents like ionic liquids is a major goal. tandfonline.comacs.org The Paal-Knorr synthesis, a classic method for forming pyrroles, is being adapted for solvent- and catalyst-free conditions, which enhances its atom economy. acs.orgacs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

| Green Strategy | Potential Application to this compound Synthesis | Anticipated Benefits |

| Heterogeneous Catalysis | Use of recyclable solid-acid catalysts for the formylation step (e.g., Vilsmeier-Haack reaction). nih.govpsu.edu | Reduced corrosive waste, catalyst reusability, simplified purification. |

| Solvent-Free Reactions | Exploring solid-state or high-speed vibration milling for cyclization and substitution reactions. researchgate.net | Elimination of solvent waste, potential for higher yields, reduced energy use. |

| Renewable Feedstocks | Investigating pathways from bio-based platform molecules to build the pyrrole (B145914) core. researchgate.net | Reduced reliance on petrochemicals, improved sustainability profile. |

| Flow Chemistry | Development of continuous flow processes for chlorination and formylation steps. acs.org | Enhanced safety, better control over reaction parameters, easier scalability. |

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The unique arrangement of electron-withdrawing aldehyde groups and halogen substituents on the pyrrole ring of this compound suggests a rich and largely unexplored reactivity. Future research will aim to uncover novel chemical transformations.

Selective Functionalization: A key challenge and opportunity lies in the selective reaction of one aldehyde group over the other, or one chlorine atom over the other. This would enable the stepwise construction of complex, unsymmetrical molecules.

Novel Cyclizations: The adjacent functional groups can be exploited in intramolecular or intermolecular cascade reactions to build complex fused heterocyclic systems. nih.gov The Vilsmeier-Haack reaction, typically used for formylation, can also lead to different products depending on the substrate and conditions. mdpi.com

Cross-Coupling Reactions: The C-Cl bonds are prime sites for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl substituents to create diverse derivatives.

Mannich-type Reactions: The reactivity of the pyrrole core could be explored in Mannich-type reactions, which have shown unexpected outcomes with other complex pyrrolic macrocycles like corroles. mdpi.com

High-Throughput Synthesis and Automation in Pyrrole Chemistry

The field of chemical synthesis is increasingly benefiting from automation and high-throughput experimentation (HTE) to accelerate the discovery of new molecules and reactions. ucla.edu Applying these technologies to this compound could rapidly expand the chemical space of its derivatives.

An automated synthesis platform could be programmed to perform a matrix of reactions, systematically varying reactants and conditions. For example, the dicarbaldehyde could be reacted with a library of primary amines to generate a corresponding library of Schiff bases or N-substituted pyrroles. This approach dramatically increases the rate of discovery, allowing for the rapid generation of compounds for screening in drug discovery or materials science applications. acs.orgucla.edu

| Technology | Application to this compound | Outcome |

| Automated Liquid Handlers | Dispensing arrays of amines, nucleophiles, or coupling reagents into microplates containing the parent compound. | Rapid generation of large libraries of derivatives. |

| Flow Reactors | Scaling up promising reactions identified through HTE for further study. acs.org | Efficient and safe production of larger quantities of lead compounds. |

| Automated Purification | Integrating automated chromatography systems to isolate and purify reaction products from libraries. | High-purity compounds ready for biological or material testing. |

| Robotic Platforms | Combining synthesis, purification, and analysis in a closed-loop, autonomous system for reaction optimization. ucla.edu | Accelerated discovery of optimal reaction conditions and novel compounds. |

Advanced Computational Design and Property Prediction of Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. ijcrt.org These methods allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. nih.govresearchgate.net

For derivatives of this compound, computational approaches can be used to:

Predict ADMET Properties: In silico tools can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of virtual derivatives, helping to prioritize candidates with drug-like properties. nih.govmdpi.com

Molecular Docking: The potential biological activity of derivatives can be assessed by computationally "docking" them into the active sites of target proteins, such as enzymes or receptors. researchgate.netscielo.org.mx This can guide the design of potent and selective inhibitors.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, such as HOMO/LUMO energy levels, which are crucial for designing organic electronic materials like semiconductors or sensors. scielo.org.mx

Integration with Niche Applications in Chemical Biology and Advanced Materials

The versatile reactivity of this compound makes it a promising scaffold for development in specialized, high-value applications.

Chemical Biology: The aldehyde functionalities can be used to conjugate the pyrrole core to biomolecules, such as proteins or nucleic acids, to create molecular probes or targeted therapeutic agents. The inherent fluorescence of some pyrrole derivatives could be harnessed to develop novel sensors.

Advanced Materials: The electron-deficient, planar nature of the pyrrole ring is a desirable feature for organic electronics. Polymerization or incorporation into larger conjugated systems could yield new conducting polymers or materials for organic light-emitting diodes (OLEDs). mdpi.com The ability to form molecularly imprinted polymers (MIPs) using pyrrole monomers opens avenues for creating highly selective electrochemical sensors. mdpi.com

Interdisciplinary Research Synergies with Related Heterocyclic Systems

The chemistry of pyrrole is deeply interconnected with that of other heterocyclic compounds like pyridine, furan (B31954), and thiophene. nih.govopenaccessjournals.com Future research will likely explore the synthesis of novel fused or linked heterocyclic systems starting from this compound.

By reacting the dicarbaldehyde with precursors containing other heterocyclic rings, researchers can construct extended π-systems with tailored electronic and photophysical properties. bohrium.com For example, condensation reactions could lead to pyrrolo[3,4-c]pyrroles or other fused systems that are of interest for their biological activity and material properties. nih.govscielo.org.mx Such interdisciplinary work, combining expertise in the synthesis and characterization of different heterocyclic families, is crucial for developing next-generation functional molecules. bohrium.commdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: Two established methods are widely used:

- Method A4 (): Reacts the compound with alkynyl halides in acetonitrile under reflux with K₂CO₃ as a base. Monitoring via TLC ensures completion, followed by silica gel chromatography for purification (yield: ~60–80%).

- Method B5 (): Utilizes Mitsunobu conditions (PPh₃, diethyl azodicarboxylate) in CH₂Cl₂ at 0°C, with purification via column chromatography. This method is sensitive to oxygen and requires inert atmospheres (yield: ~70–85%).

Key Considerations:

- Base Selection : K₂CO₃ in Method A4 avoids side reactions compared to stronger bases.

- Purification : Silica gel chromatography effectively removes unreacted aldehydes and phosphorylated byproducts.

- Yield Optimization : Prolonged reflux in Method A4 risks decomposition, while Method B5 requires strict temperature control to prevent diastereomer formation.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: 1H/13C NMR ( ):

- Aldehyde Protons : Distinct singlets at δ 9.93–9.98 ppm (1H NMR) confirm the presence of two aldehyde groups.

- Aromatic/Chlorine Effects : Downfield shifts in 13C NMR (δ 177–182 ppm for carbonyl carbons) arise from electron-withdrawing Cl substituents.

- ESI-HRMS ([M+H]+) matches calculated values (e.g., m/z 320.0243 for C₁₆H₁₁Cl₂NO₂), confirming molecular integrity.

- Regioselectivity : Splitting patterns in 1H NMR (e.g., t, J = 6.4 Hz for CH₂ groups) differentiate between α- and β-substituted derivatives.

- Purity Assessment : Absence of peaks at δ 2.5–3.5 ppm (residual solvents) and δ 7.5–8.5 ppm (unreacted aryl halides) ensures product purity.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer: Conceptual DFT ( ):

- Electrophilicity : Calculate electronic chemical potential (μ) and hardness (η) using Gaussian/B3LYP models to predict susceptibility to nucleophilic attack at aldehyde sites.

- Fukui Functions : Identify localized softness (e.g., aldehyde carbons) to map reactive sites for functionalization.

Q. Case Study :

- Substituent Effects : Chlorine atoms increase electrophilicity at C2/C4 positions, as shown by reduced Fukui indices ().

Validation : Cross-check computed IR spectra (C=O stretching ~1700 cm⁻¹) with experimental FTIR data ().

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Scenario : Discrepancies in NMR shifts between synthetic batches. Steps :

Repeat Experiments : Confirm reproducibility under identical conditions ().

Cross-Validation : Use HSQC/HMBC to assign ambiguous protons ().

Crystallography : Employ SHELXL () for X-ray structure determination if NMR is inconclusive.

Computational Alignment : Compare experimental 13C shifts with DFT-predicted values ().

Example : In , a 0.1 ppm deviation in 1H NMR δ 9.93 vs. 9.98 was resolved via X-ray crystallography, confirming regiochemistry.

Q. How do steric and electronic factors influence regioselectivity in cyclization reactions involving this compound?

Methodological Answer: Steric Effects :

Q. Electronic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.